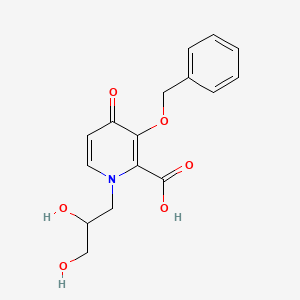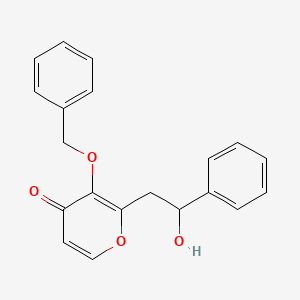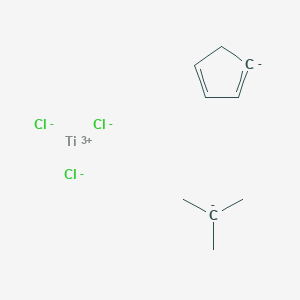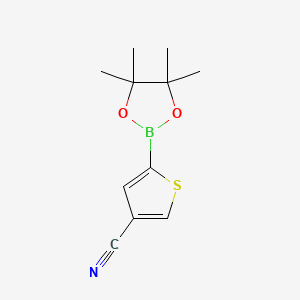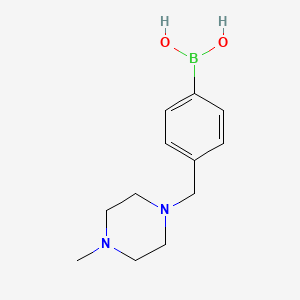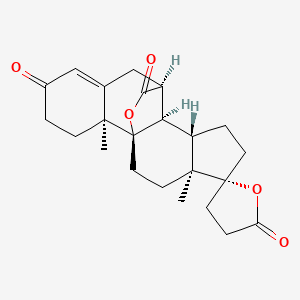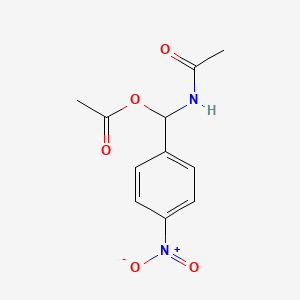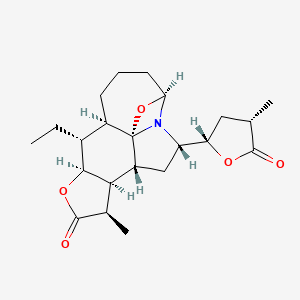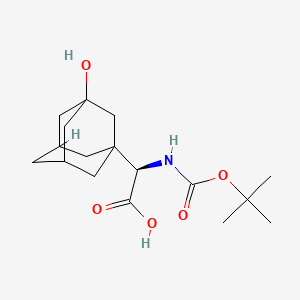
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, also known as TBAA, is an organic compound with a wide range of applications in scientific research. TBAA is a chiral amide that can be synthesized from a variety of starting materials, including adamantane and acetic acid. TBAA has been used in numerous studies due to its ability to interact with proteins, peptides, and other biomolecules, as well as its stability in aqueous solutions.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
A study by Groth and Meldal (2001) showcases the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, demonstrating a novel approach toward the combinatorial solid-phase synthesis of peptide isosteres. The research highlights the use of tert-butoxycarbonyl (Boc) protected compounds in facilitating the synthesis and manipulation of complex molecules under mild conditions, which is critical for developing novel peptides and peptide mimetics (Groth & Meldal, 2001).
Drug Development Intermediates
In another application, Alonso et al. (2005) described an enantioselective synthesis of a compound structurally related to (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, highlighting the process's scalability and potential in pharmaceutical synthesis. This work underlines the importance of such compounds in the chiral synthesis of drug intermediates, showcasing how modifications can lead to the efficient production of pharmaceutically relevant molecules (Alonso et al., 2005).
Novel Synthetic Methodologies
Wang Yu-huan (2009) demonstrated the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing the versatility of this compound derivatives in constructing thiazolyl-based compounds. This study contributes to the expansion of synthetic methodologies for producing thiazole-containing molecules, which are of significant interest due to their biological activities (Wang Yu-huan, 2009).
Mecanismo De Acción
Target of Action
The primary target of Boc-3-Hydroxy-1-adamantyl-L-glycine is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a crucial role in glucose metabolism, making it a key target in the treatment of type 2 diabetes .
Mode of Action
Boc-3-Hydroxy-1-adamantyl-L-glycine acts as a potent and selective reversible inhibitor of DPP-4 . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .
Biochemical Pathways
By inhibiting DPP-4, Boc-3-Hydroxy-1-adamantyl-L-glycine affects the incretin system , a group of metabolic hormones that stimulate a decrease in blood glucose levels . The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulate insulin secretion, inhibit glucagon release, and consequently reduce blood glucose levels .
Pharmacokinetics
Boc-3-Hydroxy-1-adamantyl-L-glycine is absorbed rapidly after oral administration and has a pharmacokinetic profile compatible with once-daily dosing . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability .
Result of Action
The molecular and cellular effects of Boc-3-Hydroxy-1-adamantyl-L-glycine’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and thus increasing incretin hormone levels, it promotes insulin secretion, inhibits glucagon release, and ultimately leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .
Análisis Bioquímico
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
(2R)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCKDSNFBFHSHC-JGCLWBMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361442-00-4 |
Source


|
| Record name | (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of the research presented in the paper "A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine"?
A1: This paper [] details a new method for synthesizing (S)-N-Boc-3′-hydroxyadamantylglycine, which is another name for (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid. The significance lies in the method being described as "facile and economic" []. This suggests the researchers have potentially developed a more efficient and cost-effective way to produce this compound compared to previously established methods. This could be impactful for research and potentially for large-scale production if the compound proves useful in pharmaceutical or other applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
